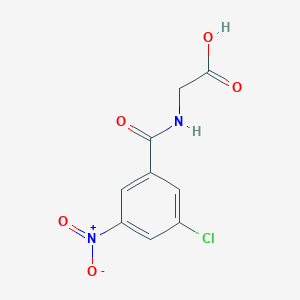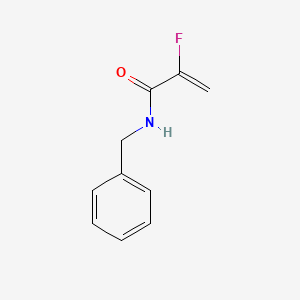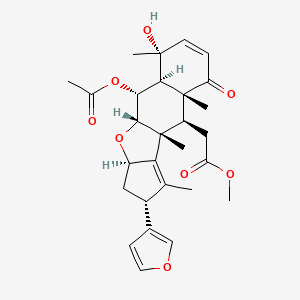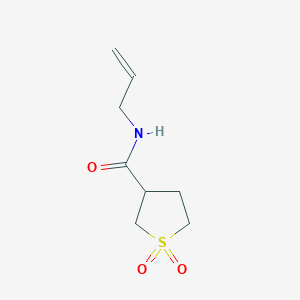
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide is a heterocyclic compound with a molecular formula of C8H13NO3S. This compound features a tetrahydrothiophene ring, which is a sulfur-containing five-membered ring, substituted with an allyl group and a carboxamide group. The presence of the 1,1-dioxide functional group indicates that the sulfur atom is bonded to two oxygen atoms, forming a sulfone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide typically involves the following steps:
Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane with a thiol or sulfide source.
Introduction of the Allyl Group: The allyl group can be introduced via an alkylation reaction using an allyl halide in the presence of a base.
Oxidation to Form the Sulfone: The sulfur atom in the tetrahydrothiophene ring is oxidized to a sulfone using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid.
Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur at the allyl group or other positions on the ring.
Reduction: The sulfone group can be reduced back to a sulfide under specific conditions.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Amidation and Hydrolysis: The carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Allyl halides, bases like sodium hydride or potassium carbonate.
Amidation: Carboxylic acid derivatives, amines, coupling agents like EDC or DCC.
Major Products Formed
Oxidation: Formation of sulfoxides or further oxidized products.
Reduction: Formation of sulfides.
Substitution: Formation of substituted tetrahydrothiophenes.
Amidation and Hydrolysis: Formation of carboxylic acids and amines.
Wissenschaftliche Forschungsanwendungen
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. The sulfone group can form strong hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Meloxicam: A nonsteroidal anti-inflammatory drug with a similar sulfone group.
N-(5-Substituted-1,3,4-thiadiazolyl)carboxamide Compounds: These compounds share a similar carboxamide functional group and are used in pharmaceutical applications.
Uniqueness
n-Allyltetrahydrothiophene-3-carboxamide 1,1-dioxide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the allyl and sulfone groups allows for diverse chemical transformations and potential therapeutic applications.
Eigenschaften
Molekularformel |
C8H13NO3S |
|---|---|
Molekulargewicht |
203.26 g/mol |
IUPAC-Name |
1,1-dioxo-N-prop-2-enylthiolane-3-carboxamide |
InChI |
InChI=1S/C8H13NO3S/c1-2-4-9-8(10)7-3-5-13(11,12)6-7/h2,7H,1,3-6H2,(H,9,10) |
InChI-Schlüssel |
TUIVLNOEGLYKBV-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C1CCS(=O)(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


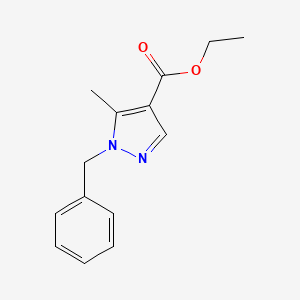
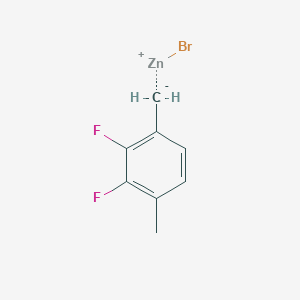
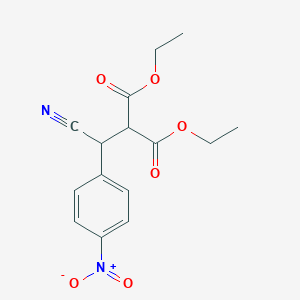
![2-{[(2-Methoxynaphthalen-1-yl)methyl]amino}ethanol](/img/structure/B14902227.png)
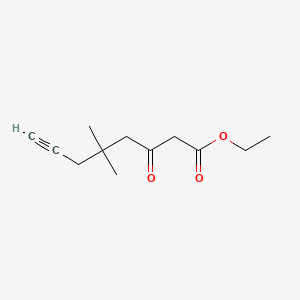
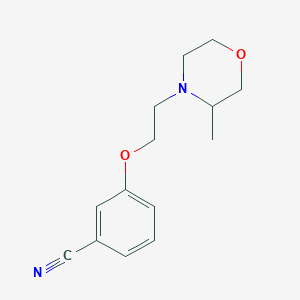
![[(5S)-5-(benzylcarbamoyl)-3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]acetic acid](/img/structure/B14902241.png)
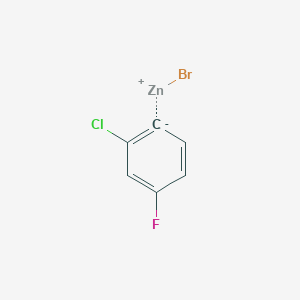
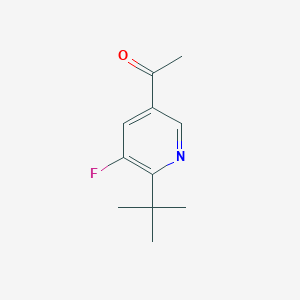
![(3R)-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2,2-dimethyl-5-oxo-3,9b-dihydro-[1,3]thiazolo[2,3-a]isoindole-3-carboxamide](/img/structure/B14902250.png)
